(6-Aminopyridin-2-yl)urea
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Overview
Description
(6-Aminopyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an aminopyridine moiety attached to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)urea typically involves the reaction of 6-aminopyridine with an isocyanate or a carbamate derivative. One common method is the condensation reaction between 6-aminopyridine and an isocyanate, such as phenyl isocyanate, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Photoisomerization: The compound can undergo trans/cis photoisomerization when exposed to light, particularly in the presence of hydrogen-bonding complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Photoisomerization: UV light or visible light sources are used to induce photoisomerization, often in the presence of hydrogen-bonding complexes.
Major Products Formed
Substitution Reactions: Substituted this compound derivatives.
Oxidation and Reduction: Corresponding oxides or amines.
Photoisomerization: Trans and cis isomers of this compound.
Scientific Research Applications
(6-Aminopyridin-2-yl)urea has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting myeloperoxidase (MPO) inhibitors.
Materials Science: The compound is utilized in the development of functional polymers and materials with specific properties, such as thermoresponsive behavior.
Biological Studies: It serves as a probe for studying hydrogen-bonding interactions and photoisomerization processes in biological systems.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)urea involves its interaction with specific molecular targets. For instance, as an MPO inhibitor, it binds to the active site of the enzyme, preventing the formation of reactive oxygen species and reducing oxidative stress . The compound’s ability to form hydrogen bonds and participate in photoisomerization also plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-3-yl)urea: Similar structure but with the amino group at the 3-position.
2-Aminopyrimidine Derivatives: Compounds with a pyrimidine ring instead of pyridine, exhibiting similar hydrogen-bonding and biological activities.
Pyridine-Urea Hybrids: Compounds combining pyridine and urea moieties, used in anticancer research.
Uniqueness
(6-Aminopyridin-2-yl)urea is unique due to its specific substitution pattern, which influences its reactivity and interaction with molecular targets. Its ability to undergo photoisomerization and form stable hydrogen-bonding complexes sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H8N4O |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)urea |
InChI |
InChI=1S/C6H8N4O/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
InChI Key |
YIUNJRTXZDSATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)N)N |
Origin of Product |
United States |
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